molecular formula C9H16N2O B8580970 1-Cyclopropylpiperidine-4-carboxamide

1-Cyclopropylpiperidine-4-carboxamide

Cat. No.: B8580970
M. Wt: 168.24 g/mol
InChI Key: QSNPBXIONMVWOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropylpiperidine-4-carboxamide is a piperidine derivative characterized by a cyclopropyl substituent at the 1-position and a carboxamide group at the 4-position of the piperidine ring (IUPAC name: 1-(cyclopropylcarbonyl)-4-piperidinecarboxamide) . Its molecular formula is C₁₀H₁₆N₂O₂, with a molecular weight of 196.25 g/mol. The compound’s structural uniqueness lies in the strained cyclopropyl ring, which may confer specific electronic and steric properties, and the carboxamide group, which enhances metabolic stability compared to esters or carboxylic acids.

Properties

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

1-cyclopropylpiperidine-4-carboxamide

InChI

InChI=1S/C9H16N2O/c10-9(12)7-3-5-11(6-4-7)8-1-2-8/h7-8H,1-6H2,(H2,10,12)

InChI Key

QSNPBXIONMVWOC-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CCC(CC2)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural and physicochemical properties of 1-cyclopropylpiperidine-4-carboxamide with its analogs:

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Properties Biological Relevance
This compound 1-Cyclopropyl, 4-carboxamide 196.25 Moderate Log S (~-2.5), high metabolic stability Potential CNS modulation
1-Isopropylpiperidine-4-carboxylic acid 1-Isopropyl, 4-carboxylic acid 173.22 High solubility (ionized), acidic Enzyme substrate/intermediate
Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate 1-Benzyl, ester groups 319.37 (calculated) Low solubility, ester hydrolysis-prone Lab reagent, unstable in vivo
1-Benzyl-4-(propylamino)piperidine-4-carboxamide 1-Benzyl, 4-propylamino, 4-carboxamide 275.39 Moderate lipophilicity Opioid receptor binding candidate
Cyclopropylfentanyl 1-Phenethyl, N-phenyl, 4-carboxamide 350.45 High lipophilicity, potent μ-opioid agonist Controlled substance (analgesic)
Key Observations:
  • Functional Groups : Carboxamide derivatives (e.g., target compound, Cyclopropylfentanyl) exhibit superior metabolic stability compared to esters (e.g., ethoxycarbonyl in ) or carboxylic acids .
  • Substituent Effects: The cyclopropyl group in the target compound provides a rigid, non-aromatic hydrophobic moiety, contrasting with the isopropyl group in , which offers less steric hindrance . Benzyl or phenethyl substituents (e.g., , Cyclopropylfentanyl) increase lipophilicity, enhancing blood-brain barrier penetration but raising toxicity risks .
Metabolic Stability:
  • The carboxamide group in this compound resists hydrolysis by esterases, unlike esters (e.g., 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid in ) . This property is critical for oral bioavailability.
Solubility and Absorption:
  • Carboxylic acid derivatives (e.g., 4-Fluoro-4-piperidinecarboxylic Acid Hydrochloride, ) exhibit high aqueous solubility due to ionization but poor membrane permeability .
  • The target compound’s moderate Log S (~-2.5) suggests balanced solubility and permeability, ideal for drug-like properties .

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